molecular formula C25H16O4S B12610102 9H-Thioxanthen-9-one, 3-(4-phenoxyphenyl)-, 10,10-dioxide CAS No. 890045-52-0

9H-Thioxanthen-9-one, 3-(4-phenoxyphenyl)-, 10,10-dioxide

Cat. No.: B12610102
CAS No.: 890045-52-0
M. Wt: 412.5 g/mol
InChI Key: KNLITNCUZVAHFP-UHFFFAOYSA-N
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Description

9H-Thioxanthen-9-one, 3-(4-phenoxyphenyl)-, 10,10-dioxide: is a chemical compound with the molecular formula C25H16O4S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Thioxanthen-9-one, 3-(4-phenoxyphenyl)-, 10,10-dioxide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as thioxanthone and phenoxybenzene derivatives.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids (e.g., aluminum chloride) to facilitate the reaction.

    Reaction Steps: The process may involve multiple steps, including condensation reactions, oxidation, and purification steps to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9H-Thioxanthen-9-one, 3-(4-phenoxyphenyl)-, 10,10-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thioxanthene derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

9H-Thioxanthen-9-one, 3-(4-phenoxyphenyl)-, 10,10-dioxide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 9H-Thioxanthen-9-one, 3-(4-phenoxyphenyl)-, 10,10-dioxide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular effects.

Comparison with Similar Compounds

Similar Compounds

    Thioxanthone: A structurally related compound with similar properties.

    Phenoxybenzene Derivatives: Compounds with phenoxybenzene moieties that exhibit comparable chemical behavior.

    Sulfoxides and Sulfones: Oxidized derivatives of thioxanthone with distinct properties.

Uniqueness

9H-Thioxanthen-9-one, 3-(4-phenoxyphenyl)-, 10,10-dioxide stands out due to its specific combination of structural features, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in multiple fields.

Properties

CAS No.

890045-52-0

Molecular Formula

C25H16O4S

Molecular Weight

412.5 g/mol

IUPAC Name

10,10-dioxo-3-(4-phenoxyphenyl)thioxanthen-9-one

InChI

InChI=1S/C25H16O4S/c26-25-21-8-4-5-9-23(21)30(27,28)24-16-18(12-15-22(24)25)17-10-13-20(14-11-17)29-19-6-2-1-3-7-19/h1-16H

InChI Key

KNLITNCUZVAHFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5S4(=O)=O

Origin of Product

United States

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